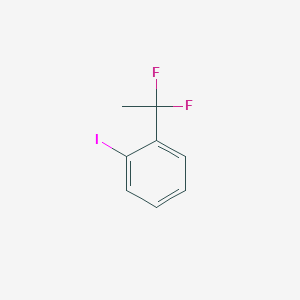
1-(1,1-Difluoroethyl)-2-iodobenzene
Vue d'ensemble
Description
1-(1,1-Difluoroethyl)-2-iodobenzene is a chemical compound that is part of the 1,1-difluoroethyl group of compounds. These compounds are of great importance in medicinal chemistry and related fields . They are typically colorless liquids.
Synthesis Analysis
The synthesis of 1,1-difluoroethyl compounds involves various methods. One approach involves the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane . Another method involves the regioselective ring opening of 1,1-difluoroethyl compounds bearing an aryloxy group .Molecular Structure Analysis
The molecular structure of 1,1-difluoroethyl compounds is characterized by the presence of a difluoroethyl group (CF2CH3). The InChI code for 1,1-difluoroethyl is 1S/C2H3F2/c1-2(3)4/h1H3 .Chemical Reactions Analysis
1,1-Difluoroethyl compounds participate in various chemical reactions. For instance, they can undergo photodissociation, a process where a chemical compound is broken down by photons . They can also react with arylboronic acids .Physical And Chemical Properties Analysis
1,1-Difluoroethyl compounds are typically colorless liquids. They have a molecular weight of 65.04 g/mol and a topological polar surface area of 0 Ų .Applications De Recherche Scientifique
Catalytic Processes
- Domino Process to Benzofurans : A study by Lu et al. (2007) described the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters to produce 2,3-disubstituted benzofurans. This method involves intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Synthesis and Reactivity
- Diaryliodonium Triflates Preparation : Kitamura et al. (1994) discussed the preparation of diaryliodonium triflates using a reagent prepared from (diacetoxy)iodobenzene and trifluoromethanesulfonic acid, demonstrating high reactivity and para selectivity (Kitamura, Matsuyuki, & Taniguchi, 1994).
Fluorine Chemistry
- CF2Me Moiety Introduction : Research by Carbonnel et al. (2019) focused on the importance of fluorine-containing molecules in various industries, highlighting methodologies for the direct 1,1-difluoroethylation of compounds, relevant to the study of 1-(1,1-Difluoroethyl)-2-iodobenzene (Carbonnel, Poisson, Jubault, Pannecoucke, & Besset, 2019).
Organometallic Chemistry
- Use of Fluorinated Benzenes : Pike et al. (2017) explored the use of fluorobenzenes in organometallic chemistry and catalysis, discussing the impact of fluorine substituents on metal binding and highlighting the chemical inertness and potential for C-H and C-F bond activation in fluorobenzenes (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,1-difluoroethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWSYTHOVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-2-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)
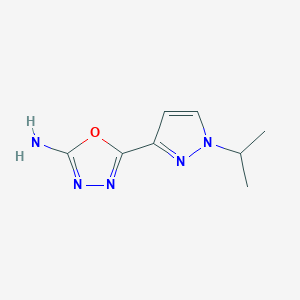
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)
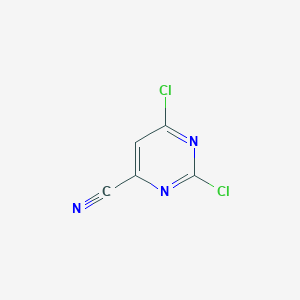
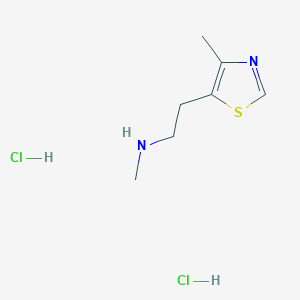
![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)
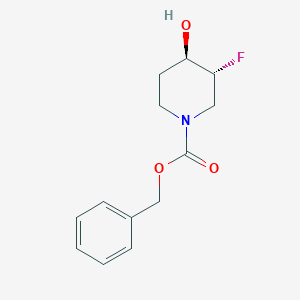
![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)
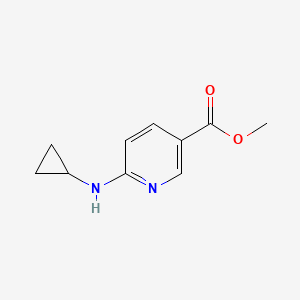
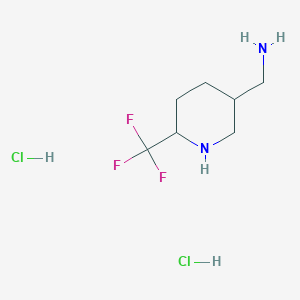
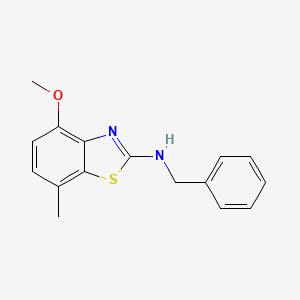
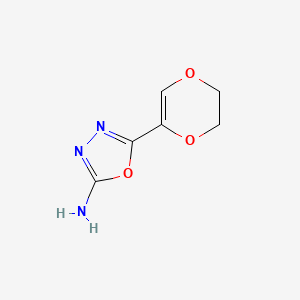
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)